molecular formula C8H4BrN3 B1442055 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190317-45-3

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B1442055
M. Wt: 222.04 g/mol
InChI Key: KSUFULNLPSLSMF-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound with the CAS Number: 1190317-45-3. It has a molecular weight of 222.04 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile consists of fused six-membered pyridine and five-membered pyrrole rings . The InChI Code for this compound is 1S/C8H4BrN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H, (H,11,12) .


Physical And Chemical Properties Analysis

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a solid at room temperature . It has a molecular weight of 222.04 .

Scientific Research Applications

Synthesis of Heterocycles

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is used in the synthesis of complex heterocycles. A study demonstrates its use in Fischer indole cyclization to create hard-to-reach heterocycles, particularly valuable for building a 5-bromo-7-azaindole scaffold (Alekseyev, Amirova, & Terenin, 2015).

Optical and Junction Characteristics

  • Research into pyridine derivatives, including 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, focuses on their optical and junction characteristics. Studies have examined their thermal, structural, optical, and diode characteristics, revealing their potential in fabricating heterojunctions and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Biological Activity

  • Another application is in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds. Research has focused on creating compounds with significant yields, highlighting their potential in biological applications (Sroor, 2019).

Development of Cyanopyridine Derivatives

  • The compound has been used as a substrate for the development of new cyanopyridine derivatives. These derivatives have been evaluated for their antimicrobial activity, showing effectiveness against a range of bacteria (Bogdanowicz et al., 2013).

Intramolecular Tetrahydrofuran Formation

  • It's also involved in reactions leading to intramolecular tetrahydrofuran formation, illustrating its versatility in complex organic synthesis (Verboom et al., 2010).

Formation of Novel Tetracyclic Products

  • Research includes the formation of novel tetracyclic products derived from reactions with 2-acylpyrroles, indicating its role in producing complex molecular structures (Buckle et al., 1992).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUFULNLPSLSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696636
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

CAS RN

1190317-45-3
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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